molecular formula C6H11ClO3S B2737272 3-Ethoxycyclobutane-1-sulfonyl chloride CAS No. 1692826-74-6

3-Ethoxycyclobutane-1-sulfonyl chloride

Cat. No.: B2737272
CAS No.: 1692826-74-6
M. Wt: 198.66
InChI Key: ABPRRUMOGZJVCQ-UHFFFAOYSA-N
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Description

3-Ethoxycyclobutane-1-sulfonyl chloride is a versatile small molecule with the chemical formula C6H11ClO3S and a molecular weight of 198.67 g/mol. This compound is characterized by its sulfonyl chloride functional group attached to a cyclobutane ring with an ethoxy substituent. It is primarily used in research and development for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycyclobutane-1-sulfonyl chloride typically involves the chlorosulfonation of 3-ethoxycyclobutane. This reaction requires the use of chlorosulfonic acid (ClSO3H) under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions with stringent control over temperature, pressure, and reaction time to optimize yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycyclobutane-1-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl chloride to sulfides or sulfoxides.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids

  • Reduction: Sulfides or sulfoxides

  • Substitution: Amides, esters, or thioethers

Scientific Research Applications

3-Ethoxycyclobutane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethoxycyclobutane-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.

Comparison with Similar Compounds

3-Ethoxycyclobutane-1-sulfonyl chloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 3-Methoxycyclobutane-1-sulfonyl chloride: Similar structure but with a methoxy group instead of ethoxy.

  • 4-Methoxycyclohexane-1-sulfonyl chloride: Similar sulfonyl chloride group but with a cyclohexane ring.

  • 2-Ethyloxane-4-sulfonyl chloride: Different ring structure but with a similar functional group.

Properties

IUPAC Name

3-ethoxycyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-2-10-5-3-6(4-5)11(7,8)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPRRUMOGZJVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692826-74-6
Record name 3-ethoxycyclobutane-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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